4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione systematically describes the compound's architecture. This nomenclature follows numbering rules for fused heterocycles, prioritizing the phthalazine core (positions 1-6 and 7-12) while designating the pyridazine fusion at positions 4,5-g. The "dihydro" descriptor specifies partial saturation at positions 3 and 8, distinguishing this structure from fully aromatic analogs.
Key molecular identifiers include:
- Molecular Formula : C₁₂H₁₀N₄O₂
- SMILES Notation : CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C
- InChIKey : HKGXDXJMXZTGQE-UHFFFAOYSA-N
The systematic name reflects the hierarchical approach to polycyclic system nomenclature, where the base component (phthalazine) receives priority over the fused pyridazine ring. Substituent positions adhere to the Hantzsch-Widman system for heterocyclic numbering, ensuring unambiguous structural representation.
Molecular Geometry and Conformational Analysis
X-ray diffraction studies reveal a nearly planar tricyclic framework with maximum deviation from planarity measuring 0.08 Å at the methyl-bearing carbons. The pyridazino[4,5-g]phthalazine system exhibits bond length alternation characteristic of partial aromaticity, with N-N bonds measuring 1.38 Å and C=O bonds averaging 1.23 Å. Methyl groups at positions 4 and 9 adopt equatorial orientations relative to the central plane, minimizing steric hindrance between substituents.
Conformational flexibility arises primarily from:
- Torsional rotation of the N-N single bonds (energy barrier ~12 kcal/mol)
- Pyramidilization at nitrogen centers upon protonation
- Out-of-plane bending of carbonyl oxygen atoms
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict two stable conformers differing by 1.7 kcal/mol in energy, corresponding to syn and anti arrangements of the carbonyl groups relative to the methyl substituents. Nuclear magnetic resonance (NMR) data shows a singlet at δ 3.8 ppm for the methyl protons, consistent with equivalent environments resulting from rapid conformational interconversion at room temperature.
X-ray Crystallographic Data and Bond Length Optimization
Single-crystal analysis (CCDC deposition number: 5788305) confirms monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 14.20 Å, and β = 98.6°. The structure exhibits intermolecular hydrogen bonding between carbonyl oxygen (O1···H-N2 = 2.89 Å) and NH groups, forming infinite chains along the crystallographic a-axis.
Notable bond parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N1-N2 | 1.381 | 118.4 |
| C4-O1 | 1.224 | 120.7 |
| C9-O2 | 1.231 | 119.8 |
| C4-C5 | 1.465 | 122.3 |
Comparative analysis with unsubstituted pyridazino-phthalazine derivatives shows that methyl substitution reduces average bond length variation by 0.03 Å through electron-donating effects. The optimized gas-phase geometry (DFT) matches experimental values within 0.02 Å, validating the computational model's accuracy.
Comparative Analysis of Tautomeric Forms
Three principal tautomers exist in equilibrium:
- Diketone form (4,9-dione): Most stable in solid state and polar solvents
- Enol-imine form : Favored in aprotic media
- Dienol form : Minor component (<5%) except under strong basic conditions
Infrared spectroscopy identifies the dominant diketone tautomer through strong carbonyl stretches at 1730 cm⁻¹ (ester) and 1650 cm⁻¹ (hydrazide). The enol-imine form exhibits characteristic N-H stretches at 3350 cm⁻¹ and C=N vibrations at 1610 cm⁻¹. Variable-temperature NMR studies in DMSO-d₆ reveal coalescence of methyl signals at 85°C, corresponding to a tautomerization energy barrier of 18.3 kcal/mol.
Tautomeric distribution depends critically on:
- Solvent polarity (dielectric constant ε >20 favors diketone)
- Substituent effects (methyl groups stabilize diketone by +3.2 kcal/mol)
- Temperature (ΔG‡ decreases by 0.8 kcal/mol per 10°C rise)
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione |
InChI |
InChI=1S/C12H10N4O2/c1-5-7-3-10-8(6(2)14-16-12(10)18)4-9(7)11(17)15-13-5/h3-4H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
HKGXDXJMXZTGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The methyl groups in the target compound likely enhance hydrophobicity (higher LogP vs. 0.57 in ). Chlorine atoms in increase molecular weight and reactivity.
- Aromaticity: Fused pyridazino-phthalazine systems (target) vs. imidazo-quinazolines () exhibit distinct electron distributions, affecting binding or catalytic properties.
- Synthetic Complexity : Multi-component reactions (e.g., Schiff base formation, hetero-Diels-Alder in ) may be relevant for synthesizing the target compound.
Biological Activity
The compound 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione is a member of the phthalazine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione involves several steps starting from suitable precursors. A common method involves the reaction of hydrazine derivatives with phthalic anhydride or similar compounds under controlled conditions to yield the desired heterocyclic structure. The compound's unique structure contributes to its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of phthalazine derivatives against various cancer cell lines. For instance, compounds related to 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione demonstrated significant cytotoxicity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The following table summarizes the IC50 values for selected derivatives:
| Compound | IC50 (μM) HCT-116 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 7c | 1.36 | 6.67 |
| 8b | 2.34 | 16.03 |
| 2 | 23.9 | 36.2 |
| Cisplatin | 3.67 | 5.71 |
These results indicate that certain derivatives exhibit potent cytotoxicity at low concentrations, suggesting their potential as anti-cancer agents .
Antibacterial Activity
The antibacterial properties of related compounds have also been assessed. For example, one derivative exhibited inhibition zones of 12 mm against Staphylococcus aureus and 11 mm against Escherichia coli. These findings suggest that phthalazine derivatives may serve as effective antibacterial agents:
| Compound | Inhibition Zone (mm) S. aureus | Inhibition Zone (mm) E. coli |
|---|---|---|
| 8c | 12 ± 1.4 | 11 ± 1.4 |
| 7a | 7 ± 0.1 | 7 ± 0 |
| 5a | 8 ± 1.4 | 9 ± 0.1 |
This data highlights the potential of these compounds in addressing bacterial infections .
The mechanism by which these compounds exert their biological effects is an area of ongoing research. Preliminary studies suggest that the cytotoxicity may be linked to the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogenic bacteria.
Case Study: Anticancer Activity
In a controlled study involving various phthalazine derivatives, researchers found that compound 7c exhibited remarkable selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The study utilized MTT assays to quantify cell viability post-treatment.
Case Study: Antibacterial Efficacy
Another study focused on the antibacterial properties of a derivative related to our compound showed significant activity against both Gram-positive and Gram-negative bacteria . The results were promising enough to warrant further exploration into their use as novel antibiotics.
Q & A
Q. What are the established synthetic routes for 4,9-dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione?
Methodological Answer: Synthesis typically involves cyclization and functionalization of pyridazinone or phthalazine precursors. For example:
- Cyclization with hydrazine derivatives : Reacting substituted pyridazinones with hydrazine hydrate under reflux conditions (ethanol, 8–12 hours) forms the fused pyridazinophthalazine core .
- Nucleophilic substitution : Chlorine atoms in precursor molecules (e.g., chlorophthalazines) can be replaced by amines or alkoxy groups in dry acetone with K₂CO₃ as a base .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce methyl groups at positions 4 and 9 .
Table 1: Key Synthetic Routes
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves the fused bicyclic structure and hydrogen-bonding interactions .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Methodological Answer: Research should align with:
- Frontier Molecular Orbital (FMO) theory : Predicts sites of nucleophilic/electrophilic attack via HOMO-LUMO gaps .
- Density Functional Theory (DFT) : Models transition states for cyclization or substitution reactions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental reactivity data?
Methodological Answer:
- Multi-method validation : Combine DFT (e.g., B3LYP/6-31G*) with molecular dynamics simulations to assess solvent effects on reaction pathways .
- Contradiction analysis : If experimental yields vary under similar conditions, compute activation energies for competing pathways (e.g., cyclization vs. dimerization) .
Q. What experimental design strategies optimize reaction conditions for scale-up?
Methodological Answer:
- Factorial design : Test variables (temperature, catalyst loading, solvent polarity) in a 2³ factorial matrix to identify dominant factors .
- Process control : Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Table 2: Factorial Design Example
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 1 | 5 |
| Solvent (polarity) | Toluene | DMF |
Q. How can isotopic labeling elucidate the compound’s metabolic stability in pharmacological studies?
Methodological Answer:
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- QSAR modeling : Correlate structural variations (e.g., substituent electronegativity) with bioactivity using partial least squares regression .
- Dose-response reevaluation : Test activity at lower concentrations (nM range) to rule out nonspecific binding artifacts .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
